
3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is a highly nitrated organic compound known for its energetic properties It is a derivative of biphenyl, where six nitro groups are attached to the biphenyl core, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl typically involves the nitration of 3-methylbiphenyl. The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl core.
Industrial Production Methods
Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where temperature, concentration, and reaction time are meticulously controlled to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct biological applications.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Primarily used in the development of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective component in explosive formulations. The molecular targets and pathways involved are primarily related to its energetic properties and the rapid release of energy.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexanitrobiphenyl: Similar structure but without the methyl group.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): Another highly nitrated compound with different structural properties.
1,3,5-Trinitrobenzene: A simpler nitrated aromatic compound.
Uniqueness
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is unique due to the presence of the methyl group, which can influence its reactivity and stability. The combination of six nitro groups and a methyl group makes it a compound of interest for specific energetic applications where tailored reactivity is required.
Properties
CAS No. |
14185-47-8 |
|---|---|
Molecular Formula |
C13H6N6O12 |
Molecular Weight |
438.22 g/mol |
IUPAC Name |
2-methyl-1,3,5-trinitro-4-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C13H6N6O12/c1-5-7(15(22)23)4-10(18(28)29)12(13(5)19(30)31)11-8(16(24)25)2-6(14(20)21)3-9(11)17(26)27/h2-4H,1H3 |
InChI Key |
CVLUAEOKKBTXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


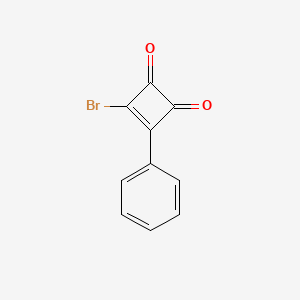
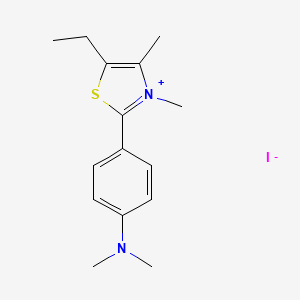
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

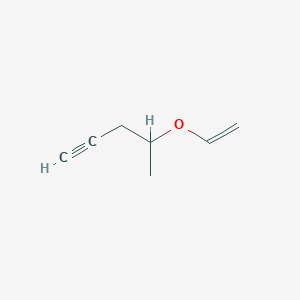
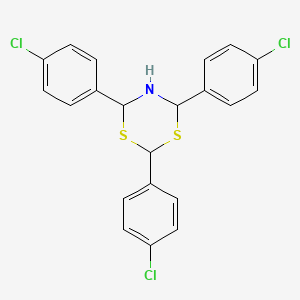
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
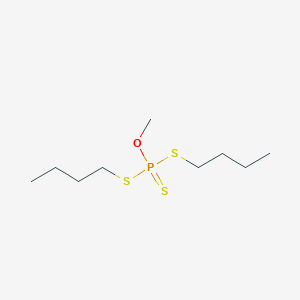
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
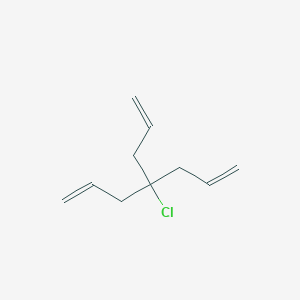



![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
